molecular formula C9H9ClN2S B11722108 4-(1,3-Thiazol-2-yl)aniline hydrochloride

4-(1,3-Thiazol-2-yl)aniline hydrochloride

Cat. No.: B11722108
M. Wt: 212.70 g/mol
InChI Key: QAFFOXKTSRXKND-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)aniline hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)aniline hydrochloride typically involves the condensation of 2-aminothiazole with aniline under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1,3-Thiazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Thiazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C9H8N2S.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H

InChI Key

QAFFOXKTSRXKND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)N.Cl

Origin of Product

United States

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